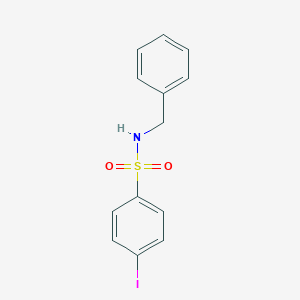![molecular formula C16H13BrN2O2 B273589 (2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione](/img/structure/B273589.png)
(2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione, also known as Bromophenylhydrazone, is a chemical compound that has gained significant attention from researchers due to its potential applications in various scientific fields.
科学研究应用
(2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dioneydrazone has been found to have potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. In biochemistry, it has been used as a ligand for metal ions and as a fluorescence probe. In materials science, it has been studied for its potential applications in the development of organic electronic devices.
作用机制
The exact mechanism of action of (2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators and is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dioneydrazone has a range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. In addition, it has been found to have antioxidant properties and to protect against oxidative stress.
实验室实验的优点和局限性
One of the advantages of using (2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-tumor compounds. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on (2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione. One area of interest is the development of more efficient synthesis methods for this compound. Another area of research is the study of its potential applications in the development of new anti-inflammatory and anti-tumor drugs. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to explore its potential applications in other scientific fields such as materials science and biochemistry.
In conclusion, (2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione is a promising compound with potential applications in various scientific fields. Its anti-inflammatory, anti-tumor, and anti-bacterial properties, as well as its potential as a ligand for metal ions and fluorescence probe, make it a compound of interest for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential applications in other areas.
合成方法
The synthesis of (2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione involves the reaction of 4-bromobenzaldehyde and 1-phenylbutane-1,3-dione with hydrazine hydrate in the presence of glacial acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization.
属性
产品名称 |
(2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione |
|---|---|
分子式 |
C16H13BrN2O2 |
分子量 |
345.19 g/mol |
IUPAC 名称 |
(2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C16H13BrN2O2/c1-11(20)15(16(21)12-5-3-2-4-6-12)19-18-14-9-7-13(17)8-10-14/h2-10,18H,1H3/b19-15- |
InChI 键 |
RRGHQSWHQLXGOI-CYVLTUHYSA-N |
手性 SMILES |
CC(=O)/C(=N/NC1=CC=C(C=C1)Br)/C(=O)C2=CC=CC=C2 |
SMILES |
CC(=O)C(=NNC1=CC=C(C=C1)Br)C(=O)C2=CC=CC=C2 |
规范 SMILES |
CC(=O)C(=NNC1=CC=C(C=C1)Br)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273531.png)
![Ethyl 6-bromo-8-(sec-butylamino)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B273541.png)
![2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B273544.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273548.png)
![1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B273550.png)
![N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B273553.png)
![2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B273556.png)